REACTION_CXSMILES
|
[C@H:1]12[CH2:7][CH:4](CC1)[CH2:3][C:2]2=[O:8].[C:9]([O-:12])(=[O:11])[CH3:10].[Na+].OO>C(O)(=O)C>[OH:8][C:2]1([CH2:10][C:9]([OH:12])=[O:11])[CH2:3][CH2:4][CH2:7][CH2:1]1 |f:1.2|
|
Name
|
|
Quantity
|
18 mmol
|
Type
|
reactant
|
Smiles
|
[C@@H]12C(CC(CC1)C2)=O
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by the addition of sodium sulfite (50 ml of a 10% aqueous solution) at 0° C
|
Type
|
EXTRACTION
|
Details
|
The product is extracted twice with EtOAc (600 ml)
|
Type
|
WASH
|
Details
|
The extract is washed with the sodium sulfite solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with sodium bicarbonate solution (50 ml, saturated), then with sodium chloride solution (saturated), dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product is chromatographed on silica (380 g, ether)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCCC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12 mmol | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |